molecular formula C23H26ClN5O3S B2847331 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1189659-23-1

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2847331
CAS RN: 1189659-23-1
M. Wt: 488
InChI Key: ILHVZQIDELYDCU-UHFFFAOYSA-N
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Description

The compound “3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a piperazine ring, a sulfonyl group, and a pyrazole ring. The presence of these groups suggests that the compound could have interesting chemical properties .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The piperazine ring could potentially undergo reactions at the nitrogen atoms, the sulfonyl group could participate in substitution reactions, and the pyrazole ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could impart basicity, while the sulfonyl group could contribute to the compound’s polarity .

properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethylphenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3S/c1-3-17-7-9-19(10-8-17)25-22(30)21-16-27(2)26-23(21)33(31,32)29-13-11-28(12-14-29)20-6-4-5-18(24)15-20/h4-10,15-16H,3,11-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHVZQIDELYDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

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